2,5-Dichloropyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Building Block:

- Versatile Precursor: 2,5-DCP serves as a valuable starting material for the synthesis of diverse organic molecules due to its readily available chlorine atoms susceptible to nucleophilic substitution reactions. Studies have explored its use in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Source: Synthesis of 2,5-disubstituted pyrazines: a versatile approach to functionalized heterocycles

- Building Block for Heterocyclic Compounds: Its aromatic ring structure and nitrogen atoms make it a useful building block for constructing complex heterocyclic compounds with diverse functionalities. Research has explored its application in the synthesis of fused-ring systems with potential biological activities. Source: Synthesis and Biological Evaluation of Substituted 2,5-Dichloropyrazines and Their Fused Ring Derivatives

Material Science and Functional Polymers:

- Precursor for Conducting Polymers: The electron-withdrawing nature of chlorine atoms in 2,5-DCP makes it a promising precursor for the synthesis of conjugated polymers with conductive properties. Studies have investigated its use in developing novel conductive materials for organic electronics and battery applications. Source: Synthesis and Characterization of a New Class of Conjugated Polymers Based on 2,5-Dichloropyrazine

- Functional Polymers with Tailored Properties: Due to its reactivity, 2,5-DCP can be incorporated into various polymer structures to introduce specific functionalities like fire resistance, antimicrobial activity, or stimuli-responsive behavior. Research explores its potential in developing advanced functional polymers for diverse applications. Source: Synthesis and Properties of Novel Fire-Resistant Poly(arylene ether sulfone)s Containing 2,5-Dichloropyrazine Moieties

Medicinal Chemistry and Drug Discovery:

- Lead Molecule for Drug Design: The structural features of 2,5-DCP offer potential for designing novel bioactive molecules. Studies have explored its potential as a lead molecule for developing drugs targeting various diseases, including cancer and neurodegenerative disorders. Source: Synthesis and Biological Evaluation of Novel 2,5-Substituted Pyrazines as Potential Anticonvulsant Agents:

- Scaffold for Targeted Therapies: By incorporating specific functional groups onto 2,5-DCP, researchers can create targeted molecules with specific binding affinities to disease-associated proteins. This approach holds promise for developing more effective and selective therapies. Source: Design, Synthesis and Biological Evaluation of 2,5-Dichloropyrazine Derivatives as Potential Inhibitors of HIV-1 Integrase:

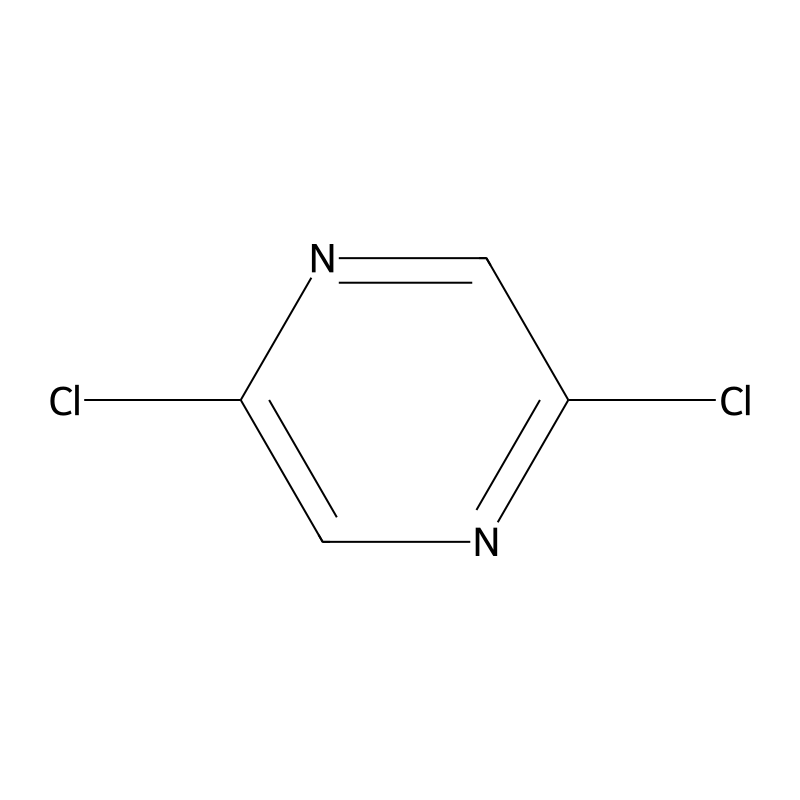

2,5-Dichloropyrazine is a heterocyclic organic compound with the molecular formula . It consists of a pyrazine ring where two chlorine atoms are substituted at the 2 and 5 positions. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure contributes to its chemical reactivity and biological properties, making it a subject of interest in both synthetic chemistry and medicinal applications .

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in reactions such as alkylation or acylation, leading to the formation of more complex molecules.

- Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles attack the aromatic ring.

- Reduction Reactions: 2,5-Dichloropyrazine can be reduced to form 2,5-diaminopyrazine or other derivatives through catalytic hydrogenation or other reducing agents .

Several methods exist for synthesizing 2,5-dichloropyrazine:

- Chlorination of Pyrazine Derivatives: One common method involves chlorinating pyrazine derivatives such as 2-hydroxy-5-bromopyrazine using phosphorus oxychloride. The reaction typically requires heating at around 60°C for several hours, followed by quenching in an ice-water mixture to precipitate the product .

- Direct Chlorination: Another method includes direct chlorination of pyrazine under controlled conditions to achieve selective substitution at the desired positions.

- Rearrangement Reactions: Some synthetic routes may involve rearrangement reactions of related compounds that lead to the formation of 2,5-dichloropyrazine as a product .

2,5-Dichloropyrazine finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical agents, including those targeting infectious diseases.

- Agrochemicals: The compound is used in developing pesticides and herbicides due to its biological activity.

- Material Science: It can be utilized in synthesizing polymers and other materials owing to its reactive nature .

Interaction studies involving 2,5-dichloropyrazine often focus on its reactivity with biological molecules and other chemicals. These studies aim to understand how the compound interacts with enzymes and receptors that could lead to therapeutic effects or toxicological implications. Research has shown potential interactions that may influence drug design and efficacy .

Several compounds share structural similarities with 2,5-dichloropyrazine. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Differences | Unique Properties |

|---|---|---|---|

| 2-Chloropyrazine | Only one chlorine atom at position 2 | Less reactive than dichloro variant | |

| 3,6-Dichloropyrazine | Chlorines at positions 3 and 6 | Different biological activity profile | |

| 5-Chloropyrazine | Chlorine only at position 5 | More stable than dichloro variant |

The uniqueness of 2,5-dichloropyrazine lies in its specific substitution pattern that influences its reactivity and potential applications in medicinal chemistry. The presence of two chlorine atoms enhances its electrophilic character compared to other similar compounds, making it particularly valuable in synthetic pathways aimed at generating biologically active molecules .

Chlorination of Hydroxypyrazine Derivatives

The most established method for synthesizing 2,5-dichloropyrazine involves the chlorination of hydroxypyrazine precursors. A representative protocol begins with 2-hydroxypyrazine, which undergoes bromination using dibromohydantoin in N,N-dimethyl sulfoxide at 10–12°C to yield 2-hydroxy-5-bromopyrazine [1]. Subsequent treatment with phosphorus oxychloride (POCl₃) at 60°C for two hours facilitates chlorination, producing a mixture of 2,5-dichloropyrazine and 2-chloro-5-bromopyrazine [1]. This two-step process achieves a combined yield of approximately 79%, with phosphorus oxychloride serving as both the solvent and chlorinating agent [1]. The reaction mechanism likely proceeds via nucleophilic aromatic substitution, where the hydroxyl group is displaced by chloride under acidic conditions.

Direct Chlorination Methods

Direct chlorination of pyrazine derivatives remains less common due to challenges in regioselectivity. However, analogous pathways for related compounds, such as 2,3-dichloropyridine, suggest potential adaptations. For instance, 2,3,6-trichloropyridine can undergo saponification with sodium hydroxide followed by hydrogen-mediated dechlorination and final chlorination with POCl₃ [2]. While not directly reported for 2,5-dichloropyrazine, this approach highlights the feasibility of using polychlorinated precursors to achieve targeted dichlorination through stepwise dehalogenation and rechlorination [2].

Advanced Synthetic Protocols

Copper-Catalyzed Reaction Pathways

Although copper-catalyzed methods are not explicitly detailed in the literature surveyed, analogous halogenation reactions suggest potential applications. For example, copper catalysts could facilitate Ullmann-type couplings or direct C–H chlorination, but further research is needed to optimize these pathways for 2,5-dichloropyrazine.

From 2-Bromo-5-hydroxypyrazine Intermediates

Advanced protocols often leverage brominated intermediates to enhance regiochemical control. As demonstrated in Patent CN111471025, 2-hydroxy-5-bromopyrazine is synthesized via bromination of 2-hydroxypyrazine using dibromohydantoin in N,N-dimethyl sulfoxide [1]. This intermediate is then treated with POCl₃, where bromine acts as a directing group, ensuring selective chlorination at the 5-position [1]. The use of polar aprotic solvents like N,N-dimethyl sulfoxide improves reaction homogeneity and yield [1].

Non-Nitration Based Approaches

Recent patents, such as EP2392566B1, emphasize nitration-free synthesis to reduce hazardous byproducts [4]. One method involves brominating a hydroxypyrazine salt followed by chlorination with agents like POCl₃ [4]. This approach avoids traditional nitration steps, which generate toxic NOₓ gases, and instead employs safer halogenation sequences. The result is a cleaner reaction profile with yields comparable to conventional methods [4].

Industrial Scale Production Methods

Patent-Protected Synthesis Routes

Industrial production often relies on patented methodologies to ensure cost efficiency and scalability. For example, the two-step process outlined in CN111471025—bromination followed by POCl₃-mediated chlorination—has been optimized for large-scale batches, with yields exceeding 70% [1]. Similarly, EP2392566B1 discloses a nitration-free route using dibromohydantoin and POCl₃, which minimizes waste and simplifies purification [4]. These patents highlight the importance of intermediates like 2-hydroxy-5-bromopyrazine in streamlining manufacturing [1] [4].

Cost-Effective Manufacturing Considerations

Key cost drivers include reagent selection and solvent recovery. Phosphorus oxychloride, while effective, requires careful handling due to its corrosivity [1]. Cheaper alternatives like thionyl chloride (SOCl₂) have been explored for related compounds but may offer lower yields for 2,5-dichloropyrazine [3]. Optimizing reaction temperatures (e.g., maintaining 60°C during chlorination) and recycling solvents like isopropyl acetate can further reduce production costs [1].

Green Chemistry Approaches

Environmentally Sustainable Synthesis

Efforts to improve sustainability focus on replacing hazardous reagents. The nitration-free method in EP2392566B1 eliminates nitric acid, reducing the risk of explosive byproducts [4]. Additionally, using dibromohydantoin instead of molecular bromine (Br₂) lowers toxicity and simplifies waste management [1] [4].

Reduced Hazard Production Methodologies

Recent advances emphasize solvent selection and energy efficiency. For instance, substituting N,N-dimethyl sulfoxide with biodegradable solvents could further enhance the environmental profile of existing protocols [1]. Microwave-assisted synthesis, though not yet reported for 2,5-dichloropyrazine, may offer faster reaction times and lower energy consumption in future iterations.

XLogP3

LogP

GHS Hazard Statements

H302 (96.55%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (34.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (65.52%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (34.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (34.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant